molecular formula C17H11FN4O2 B11200663 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11200663
M. Wt: 322.29 g/mol
InChI Key: WMUHDTCLMGPCFU-UHFFFAOYSA-N
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Description

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features two oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the oxadiazole rings contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a fluorophenyl-containing reagent, such as 4-fluorobenzoyl chloride, under appropriate conditions.

    Formation of the second oxadiazole ring: The final step involves the cyclization of the intermediate with another hydrazide or similar reagent to form the second oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and fluorophenyl groups.

    Reduction: Reduction reactions can occur at the oxadiazole rings, potentially leading to ring-opening or other structural changes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products may include hydrazines or other partially reduced intermediates.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinal chemistry research focuses on the potential therapeutic applications of this compound, particularly in the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole
  • 5-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

Uniqueness

The presence of the fluorophenyl group in 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as chlorine or methyl groups.

Properties

Molecular Formula

C17H11FN4O2

Molecular Weight

322.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H11FN4O2/c18-13-8-6-12(7-9-13)17-21-20-15(23-17)10-14-19-16(22-24-14)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

WMUHDTCLMGPCFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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